molecular formula C14H13N5O3S B5852125 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No. B5852125
M. Wt: 331.35 g/mol
InChI Key: KGEGHFFUYQSJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as MTB-TZ, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Tetrazoles are synthetic organic heterocyclic compounds composed of a doubly unsaturated five-membered aromatic ring containing four nitrogen atoms, one carbon atom, and two hydrogen atoms. They do not occur naturally but have gained significant attention due to their diverse biological applications, particularly in material and medicinal chemistry .

Other Applications

Beyond pharmaceutical contexts, tetrazoles find use in diverse areas:

Mechanism of Action

Target of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with various biological targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely have diverse molecular and cellular effects .

Action Environment

The solubility of tetrazolate anions in lipids suggests that the lipid composition of the environment could potentially influence the action of the compound .

properties

IUPAC Name

4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-13-6-8-14(9-7-13)23(20,21)16-11-2-4-12(5-3-11)19-10-15-17-18-19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGHFFUYQSJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

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